2,3-DI-O-Benzyl-D-glucopyranose

Description

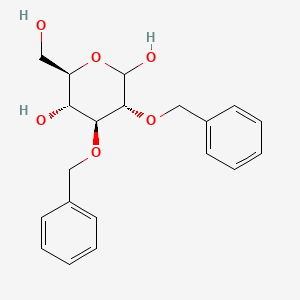

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPLCXOYKLKOZ-QUIYGKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724817 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-94-7 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Di O Benzyl D Glucopyranose and Its Precursors

Regioselective Benzylation Protocols for D-Glucopyranose

Achieving the selective benzylation of the C-2 and C-3 positions of D-glucopyranose directly is a significant challenge due to the similar reactivity of the secondary hydroxyl groups. However, various methods have been developed to influence the regiochemical outcome.

Direct Benzylation Approaches with Specific Reagents and Conditions

Direct benzylation methods aim to introduce benzyl (B1604629) groups onto the desired hydroxyls in a single or minimal number of steps. The choice of reagents and reaction conditions is critical in directing the regioselectivity.

One approach involves the use of specific activating agents in conjunction with a benzylating agent like benzyl bromide. For instance, the use of a mild base such as potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) in a 1:1 ratio without a solvent has been investigated for the benzylation of methyl α-D-glucopyranoside. lookchem.com This method has shown promise in affording the 2,3,6-tri-O-benzyl derivative, which can be a precursor to the desired 2,3-di-O-benzyl compound. lookchem.com The relative reactivity of the hydroxyl groups in D-glucopyranose generally follows the order of 6-OH > 2-OH > 3-OH > 4-OH, with the primary hydroxyl at C-6 being the most reactive. rsc.orgresearchgate.net This inherent reactivity difference can be exploited, although achieving exclusive benzylation at C-2 and C-3 while leaving C-4 and C-6 free remains a complex task.

Solvent choice also plays a significant role in regioselectivity. Studies on allyl 4,6-O-benzylidene α-D-glucopyranoside have shown that using tetrahydrofuran (B95107) (THF) as the solvent instead of the more common N,N-dimethylformamide (DMF) can lead to mono-benzylation at the C-2 position. beilstein-journals.org This highlights the subtle yet crucial influence of the reaction medium on the outcome of benzylation reactions.

Multi-step Protection-Deprotection Strategies for Selective Functionalization

Given the difficulties of direct selective benzylation, multi-step strategies involving the protection of certain hydroxyl groups followed by benzylation and subsequent deprotection are more common and often provide better yields and regiochemical control. ntnu.noresearchgate.net

A prevalent strategy involves the initial protection of the C-4 and C-6 hydroxyls, often simultaneously, using a benzylidene acetal (B89532). beilstein-journals.org This directs the benzylation to the remaining C-2 and C-3 hydroxyls. The resulting 4,6-O-benzylidene-2,3-di-O-benzyl-D-glucopyranose can then be selectively deprotected at the C-4 and C-6 positions. Reductive opening of the benzylidene acetal can yield partially benzylated derivatives. beilstein-journals.org

Another strategy involves the use of orthogonal protecting groups, which can be removed under different conditions. ntnu.no For example, a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS) can be used to selectively protect the primary C-6 hydroxyl. ntnu.no The remaining hydroxyls can then be benzylated, followed by the selective removal of the silyl group.

Conversion from Highly Protected D-Glucopyranose Derivatives

A more controlled and widely used approach to obtaining 2,3-di-O-benzyl-D-glucopyranose involves the selective deprotection of a per-benzylated or otherwise highly protected glucose derivative. bohrium.com This method relies on the differential reactivity of the benzyl ether groups at various positions towards specific deprotection reagents and conditions.

Selective Deprotection of Benzyl Ethers at Specific Hydroxyl Positions (e.g., C-4, C-6, C-1)

The selective cleavage of benzyl ethers at the C-1 (anomeric), C-4, and C-6 positions while retaining those at C-2 and C-3 is a key transformation.

Catalytic hydrogenation is a common method for the removal of benzyl protecting groups. organic-chemistry.org The selectivity of this process can be influenced by the choice of catalyst, solvent, and hydrogen donor. Palladium on carbon (Pd/C) is a frequently used catalyst. beilstein-journals.orgorganic-chemistry.org

Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or 2-propanol in the presence of Pd/C, offers a milder and often more selective alternative to traditional hydrogenation with hydrogen gas. organic-chemistry.orgcdnsciencepub.com For instance, 2-propanol has been shown to be an effective and selective hydrogen donor for the cleavage of benzyl ethers in carbohydrate derivatives. cdnsciencepub.com The use of alumina-supported palladium has been reported to be more effective than palladium on carbon for the stepwise removal of O-benzyl groups, as demonstrated in the preparation of methyl 2-O-benzyl- and 3-O-benzyl-α-D-glucopyranoside from the 2,3-di-O-benzyl derivative. cdnsciencepub.com

The combination of triethylsilane and 10% Pd/C in methanol (B129727) at room temperature provides a clean and efficient method for the deprotection of benzyl ethers and benzylidene acetals under neutral catalytic transfer hydrogenation conditions. beilstein-journals.orgresearchgate.net

| Catalyst System | Hydrogen Donor | Substrate | Product(s) | Reference |

| Pd/C | Formic Acid | O-benzyl protected carbohydrates | Deprotected carbohydrate | organic-chemistry.org |

| Pd/C | 2-Propanol | O-benzyl protected carbohydrates | Deprotected carbohydrate (selective) | cdnsciencepub.com |

| Pd/Alumina | 2-Propanol | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Methyl 2-O-benzyl- & 3-O-benzyl-α-D-glucopyranoside | cdnsciencepub.com |

| 10% Pd/C | Triethylsilane | Benzylidene acetals and benzyl ethers | Diol derivatives | beilstein-journals.orgresearchgate.net |

Acid-catalyzed methods can also achieve selective debenzylation. The stability of benzyl ethers to acidic conditions varies depending on their position on the pyranose ring. By controlling the acid strength and reaction conditions, it is possible to cleave specific benzyl groups. bohrium.comnih.gov

Treatment of fully O-benzylated methyl α-D-glucopyranoside with sulfuric acid in acetic anhydride (B1165640) leads to a stepwise debenzylation. bohrium.comnih.gov By carefully controlling the acid strength, this method can be used for the regioselective preparation of various partially benzylated D-glucopyranose acetates, including the 2,3-di-O-benzyl derivative, in high yields. bohrium.comnih.gov Boron trichloride (B1173362) (BCl3) has also been shown to promote the selective deprotection of 1,2- or 1,3-cis oriented secondary benzyl ethers in per-benzylated C-glycosyl derivatives. bohrium.com The reactivity towards BCl3 follows a specific order, allowing for controlled debenzylation at certain positions. bohrium.com

| Reagent(s) | Substrate | Key Feature | Reference |

| Sulfuric acid, Acetic anhydride | Fully O-benzylated methyl α-D-glucopyranoside | Stepwise debenzylation controlled by acid strength | bohrium.comnih.gov |

| Boron trichloride (BCl3) | Per-benzylated C-glycosyl derivatives | Selective deprotection of cis-oriented secondary benzyl ethers | bohrium.com |

Reductive or Hydrolytic Cleavage of Cyclic Acetals to Yield Free Hydroxyls

A primary and highly effective route to generate a diol at the C-4 and C-6 positions, which can then be selectively benzylated to yield the target compound's precursors, involves the reductive cleavage of a 4,6-O-benzylidene acetal. researchgate.net This cyclic acetal is readily formed by reacting a glucose derivative with benzaldehyde. The regioselectivity of the subsequent ring-opening is highly dependent on the choice of reagents, allowing for the targeted liberation of either the C-4 or C-6 hydroxyl group. nih.govnih.gov

The mechanism of this regioselectivity can be influenced by steric and electronic factors. Bulky hydride reagents tend to attack the less hindered C-6 oxygen, leading to the formation of a 4-O-benzyl ether and a free 6-OH group. Conversely, chelation control or the use of specific Lewis acids can direct the reaction towards the formation of a 6-O-benzyl ether and a free 4-OH group. nih.govresearchgate.net

| Reagent System | Major Product (Regioisomer) | Typical Yield | Reference |

|---|---|---|---|

| LiAlH₄-AlCl₃ | 4-O-Benzyl, 6-OH | High | nih.gov |

| NaCNBH₃-HCl | 6-O-Benzyl, 4-OH | 60-95% | nih.gov |

| BH₃·THF-TMSOTf | 4-O-Benzyl, 6-OH | High | nih.gov |

| Et₃SiH-BF₃·Et₂O | 6-O-Benzyl, 4-OH | Good to Excellent | nih.gov |

| BH₃·NMe₃-AlCl₃ | 4-O-Benzyl, 6-OH | Good | nih.gov |

| N-Bromosuccinimide (NBS) | 4-O-Benzoyl, 6-Br (Oxidative Cleavage) | Good | nih.govorgsyn.org |

Derivatization at the Anomeric Center of this compound

With the hydroxyl groups at C-2 and C-3 protected, the anomeric hydroxyl (C-1) of this compound is a key site for derivatization, enabling its use as a glycosyl donor in the synthesis of oligosaccharides.

Preparation of Glycosyl Donors (e.g., Thioglycosides, Trichloroacetimidates)

Thioglycosides: Thioglycosides are popular glycosyl donors due to their stability and versatile activation methods. beilstein-journals.org They can be prepared from the corresponding this compound. A common method involves reacting the hemiacetal with a thiol (e.g., thiophenol or ethanethiol) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). nih.gov Alternatively, methods starting from glycals can yield 2-hydroxy thioglycosides, which can then be benzylated. mdpi.com

Trichloroacetimidates: Glycosyl trichloroacetimidates are highly reactive donors, known for their ability to form glycosidic bonds under mild acidic conditions. They are synthesized by reacting the free anomeric hydroxyl of this compound with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). nih.govmdpi.com The reaction typically yields the β-trichloroacetimidate as the kinetic product, which can then anomerize to the more thermodynamically stable α-anomer upon prolonged reaction time or with stronger basic catalysis. mdpi.com Both anomers can be valuable in stereoselective glycosylation strategies. mdpi.comd-nb.info

| Glycosyl Donor Type | Typical Reagents | Stereoselectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Thioglycoside (Phenyl) | Thiophenol, BF₃·OEt₂ | Typically β-selective | 72% | mdpi.com |

| Trichloroacetimidate (B1259523) | Cl₃CCN, DBU or NaH | Kinetic (β), Thermodynamic (α) | High | nih.govmdpi.com |

Formation of Anomeric Esters and Acetals via Stereoselective Acylation

The anomeric hydroxyl group can also be acylated to form esters. The stereoselectivity of this acylation can often be controlled. For example, treating 2,3,4,6-tetra-O-benzyl-D-glucopyranose with n-butyllithium to form the lithium salt, followed by acylation with an acid chloride, can yield different anomers depending on the solvent: tetrahydrofuran (THF) favors the α-anomer, while benzene (B151609) favors the β-anomer. acs.org Another method involves using 1-hydroxybenzotriazole (B26582) (HOBt) as an acyl transfer reagent with EDCI and DABCO, which has been shown to selectively produce β-glycosyl esters in excellent yields. mdpi.com These anomeric esters can serve as glycosyl donors themselves or as intermediates for other transformations.

Advanced Purification and Isolation Techniques in the Synthesis of this compound Derivatives

The synthesis of carbohydrate derivatives often results in complex mixtures of isomers (regio- and stereo-), starting materials, and byproducts. Therefore, robust purification methods are essential.

Chromatography: Column chromatography on silica (B1680970) gel is the most common purification technique. nih.gov For protected carbohydrates like this compound derivatives, which are significantly more hydrophobic than their unprotected counterparts, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. nih.gov C18 or C5 stationary phases are frequently used with mobile phases consisting of gradients of water and acetonitrile. nih.gov For more polar compounds or for separating closely related isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. nih.gov Advanced techniques like alternate-pump recycling HPLC have been developed to achieve purities of ≥99.5% for protected carbohydrates, which is critical for creating analytical standards. nih.govresearchgate.net

Role of 2,3 Di O Benzyl D Glucopyranose As a Key Building Block in Complex Glycoscience

Glycosylation Reactions and Stereochemical Control Using 2,3-DI-O-Benzyl-D-glucopyranose Derivatives

Glycosylation, the formation of a glycosidic bond, is the cornerstone of synthetic carbohydrate chemistry. The stereoselective construction of this bond is a formidable challenge, and the protecting group pattern of the glycosyl donor plays a pivotal role in determining the anomeric configuration of the product. The this compound scaffold is frequently employed in glycosylation reactions due to the non-participating nature of the 2-O-benzyl ether, which is crucial for achieving α-selectivity. nih.gov

O-Glycosylation Methodologies

O-glycosylation involves the formation of a glycosidic linkage between the anomeric carbon of a glycosyl donor and a hydroxyl group of a glycosyl acceptor. The stereochemical outcome, whether α or β, is influenced by a multitude of factors including the protecting groups on the donor, the reactivity of the acceptor, the promoter system, and the reaction conditions.

The formation of 1,2-cis-α-glucosides is a significant challenge in carbohydrate synthesis because the neighboring C-2 participating group, typically an acyl group, directs the formation of the 1,2-trans-glycoside. nih.gov The use of a non-participating benzyl (B1604629) group at the C-2 position of the glycosyl donor, as in this compound derivatives, is a common strategy to favor the formation of the α-anomer. nih.gov The absence of neighboring group participation allows for the formation of an oxocarbenium ion intermediate, which can be attacked by the glycosyl acceptor from either the α or β face.

Several strategies have been developed to enhance α-selectivity. One approach involves the use of formamide-containing compounds to form a glycosyl imidate intermediate, which then reacts with an acceptor to yield the α-glycoside with high selectivity. google.com Another method utilizes in situ anomerization of glycosyl halides. For instance, the use of tetrabutylammonium (B224687) bromide can promote the conversion of a more stable α-glycosyl bromide to a more reactive β-anomer, which then undergoes an SN2-type reaction to afford the α-linked product. dtu.dk

The reactivity of the glycosyl acceptor also plays a crucial role. A clear trend from β- to α-selectivity is observed as the electron-withdrawing character of the protecting groups on the acceptor increases, rendering the acceptor less reactive. d-nb.info For example, a C-6 carboxyl group on the acceptor, being strongly electron-withdrawing, leads to a higher proportion of the α-product. d-nb.info

Table 1: Influence of Acceptor Reactivity on Glycosylation Stereoselectivity with 2,3-di-O-benzyl Donors

| Donor | Acceptor | Acceptor C-6 Substituent | α/β Ratio | Reference |

| Donor A | 1 | -CH₂OBn | Poor α-selectivity | d-nb.info |

| Donor A | 3 | -CH₂OBz | Increased α-selectivity | d-nb.info |

| Donor A | 4 | -COOH | Highest α-selectivity | d-nb.info |

| Donor B | 1 | -CH₂OBn | β-selective | d-nb.info |

| Donor B | 3 | -CH₂OBz | α-selective | d-nb.info |

| Donor B | 4 | -COOH | α-selective | d-nb.info |

This table illustrates the shift towards α-selectivity as the acceptor becomes more disarmed (less reactive) due to electron-withdrawing substituents.

While the 2-O-benzyl group generally promotes α-selectivity, achieving high β-selectivity in the absence of a C-2 participating group is a significant challenge. However, specific protecting group patterns and reaction conditions can favor the formation of β-glucosides. For instance, the use of a 3,6-O-(o-xylylene) bridge on a glucosyl fluoride (B91410) donor locks the pyranose ring in an axial-rich conformation, leading to complete β-selectivity in glycosylation reactions. acs.org This stereocontrol is attributed to the combination of the conformational constraint and an in situ generated acidic species that promotes isomerization to the more stable β-anomer. acs.org

Furthermore, subtle changes in remote protecting groups can have a significant impact on stereoselectivity. The presence of a 3,4-O-bisacetal protecting system has been shown to increase β-selectivity compared to more electronically disarmed systems. nih.gov The stereoselectivity of glycosylation reactions of 2,3-di-O-benzyl benzylidene glucose donors can also shift from α- to β- as the nucleophilicity of the acceptor increases. acs.org

One-stage β-glucosylation methods have also been developed. For example, the reaction of a partially protected acceptor like benzyl 3-O-acetyl-2,4-di-O-benzyl-α-D-glucopyranoside with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose in the presence of a specific reagent mixture can lead to the formation of β-linked disaccharides. cdnsciencepub.comcdnsciencepub.com

The nature and arrangement of protecting groups on both the glycosyl donor and acceptor profoundly influence the stereochemical outcome of glycosylation. nih.gov The electronic properties of these groups are paramount; electron-withdrawing groups tend to decrease the reactivity of the molecule (disarming effect), while electron-donating groups increase reactivity (arming effect). acs.org

In the context of this compound derivatives, the protecting group at the C-3 position has a dramatic effect on stereoselectivity. d-nb.info Exchanging a C-3-O-benzyl group for a benzoyl group can significantly shift the α/β ratio in favor of the cis-glycoside (α-anomer). d-nb.info This effect is so pronounced that it can turn a β-selective glycosylation into a highly α-selective one. d-nb.info

Furthermore, the protecting groups on the acceptor molecule also dictate the stereochemical course of the reaction. The replacement of a 4-O-benzyl ether with a 4-O-acyl ester in a glucopyranoside acceptor leads to a measurable change in the conformation of the side chain, which can indirectly influence the anomeric reactivity. acs.org The interplay between protecting groups and the resulting conformational changes can modulate the anomeric selectivity, with the possibility of larger effects at the transition state of the glycosylation reaction. acs.org

Table 2: Effect of C-3 Protecting Group on Glycosylation Stereoselectivity

| Donor | Acceptor | Donor C-3 Protecting Group | α/β Ratio | Reference |

| Donor A | 1-4 | Benzyl | Poor α-selectivity | d-nb.info |

| Donor A | 9-12 | Benzoyl | Completely α-selective | d-nb.info |

| Donor B | 1-4 | Benzyl | β-selective | d-nb.info |

| Donor B | 9-12 | Benzoyl | Highly α-selective | d-nb.info |

This table demonstrates the dramatic shift to α-selectivity upon changing the C-3 protecting group from a benzyl ether to a benzoyl ester.

C-Glycosylation Reactions Utilizing this compound Scaffolds

C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are important mimics of O-glycosides with enhanced stability towards enzymatic and chemical hydrolysis. The stereoselective synthesis of C-glycosides presents unique challenges.

Utilizing 2,3-di-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycoside donors, the reaction with C-nucleophiles such as allyltrimethylsilane (B147118) is highly stereoselective, affording predominantly the α-C-glycosides. nih.gov This is in contrast to reactions with O-nucleophiles (alcohols), which often show lower selectivity. nih.gov The observed α-selectivity in C-glycosylation is rationalized by the preferential attack of the C-nucleophile on the face of the intermediate oxocarbenium ion opposite to the C-2 hydrogen, minimizing steric interactions. nih.gov

A stereospecific C-glycosylation methodology has been developed using glycosyl stannanes, although this method has its limitations. chemrxiv.org Another approach combines electrochemistry and nickel catalysis, where the anomeric stereocenter's configuration is controlled by the reagents used. chemrxiv.org

Intramolecular Glycosylation Strategies and Macrocyclization

Intramolecular glycosylation, where the glycosyl donor and acceptor are tethered together, is a powerful strategy to control both regioselectivity and stereoselectivity. The proximity of the reacting partners imposed by the tether often leads to the formation of a specific glycosidic linkage with high stereocontrol. beilstein-journals.orgumsl.edu

In one example, a glycosyl donor equipped with a succinoyl group at the C-2 position was coupled to a diol acceptor. beilstein-journals.org Subsequent intramolecular glycosylation, promoted by reagents like N-iodosuccinimide (NIS) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), resulted in the formation of a macrocycle with exclusive α-stereoselectivity. umsl.edu The size of the macrocycle formed plays a crucial role in determining the stereochemical outcome. umsl.edu Interestingly, tethering the template to the O-2 position and performing the glycosylation with a 3-hydroxy group led to high β-selectivity. umsl.edu

Peptide tethers have also been explored as templates for intramolecular glycosylation. beilstein-journals.org Asparagine was used to link a mannose donor and a trihydroxymannose acceptor. The subsequent intramolecular glycosylation showed a slight regioselective bias towards the formation of a (1→3) linkage. beilstein-journals.org

Another innovative approach involves the use of an ortho-dihydroxyboryl-substituted benzyl thioglycoside as the donor. beilstein-journals.org In the presence of an acceptor, a boronic ester intermediate is formed. Activation of the thioglycoside leads to an intramolecular attack by an oxygen atom of the boronate ester on the anomeric carbon, resulting in good stereoselection. beilstein-journals.org

Conformational Analysis and Mechanistic Investigations of Reactions Involving 2,3 Di O Benzyl D Glucopyranose

Steric and Electronic Effects of Benzyl (B1604629) Protecting Groups on Pyranose Ring Conformation

The benzyl groups at the C-2 and C-3 positions of the D-glucopyranose ring are fundamental in dictating its reactivity and conformational behavior. Benzyl ethers are generally considered "permanent" or stable protecting groups in carbohydrate chemistry, valued for their resilience to a wide range of reaction conditions. rsc.org

Steric Effects: The considerable size of the benzyl groups exerts significant steric hindrance. This bulk can influence the conformation of the pyranose ring and affect the accessibility of the remaining free hydroxyl groups at C-4 and C-6 for subsequent chemical transformations. rsc.orguniversiteitleiden.nl The spatial arrangement of these bulky substituents can shield certain faces of the molecule, thereby directing the approach of incoming reagents and influencing the stereochemical outcome of reactions. universiteitleiden.nl For instance, in related systems, large protecting groups have been shown to enhance stereoselectivity by sterically blocking one face of the pyranose ring. universiteitleiden.nl

Influence of Anomeric Effects and Remote Protecting Group Interactions on Reactivity and Selectivity

The reactivity of the anomeric center (C-1) in 2,3-di-O-benzyl-D-glucopyranose is governed by a combination of the anomeric effect and interactions with the remote benzyl protecting groups. The anomeric effect describes the thermodynamic preference for an electronegative substituent at C-1 to occupy the axial position rather than the sterically less hindered equatorial position. mdpi.com This effect arises from a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen (O-5) and the antibonding orbital (σ*) of the C-1-substituent bond. mdpi.com Consequently, in solution, this compound exists as an equilibrium mixture of α and β anomers, with the α-anomer often being thermodynamically favored. mdpi.com

The stereoselectivity of glycosylation reactions using donors derived from this compound is highly sensitive to a variety of factors, including the nature of the protecting groups on both the donor and the acceptor molecule. In closely related systems, such as 2,3-di-O-benzyl-4,6-O-benzylidene glucose donors, the stereochemical outcome is strongly dependent on the nucleophilicity of the glycosyl acceptor. researchgate.netnih.govresearchgate.netacs.org Generally, reactions with less reactive (weakly nucleophilic) acceptors tend to favor the formation of the α-glycosidic linkage, while more reactive (strongly nucleophilic) acceptors preferentially yield the β-glycosidic linkage. nih.govresearchgate.net This trend highlights the subtle electronic balance that dictates the reaction pathway.

Investigation of Glycosylation Reaction Mechanisms and Transition State Structures

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The mechanism of this reaction is best described as a continuum between SN1-like (dissociative) and SN2-like (associative) pathways. nih.gov For a donor like this compound, the C-2 protecting group is a non-participating benzyl ether. This is a critical feature, as it precludes the formation of a bicyclic dioxolanium ion intermediate that would otherwise lock the stereochemical outcome to a 1,2-trans product through neighboring group participation. nih.gov

In the absence of a participating group, the glycosylation reaction likely proceeds through short-lived, highly reactive cationic intermediates. nih.gov Activation of a glycosyl donor derived from this compound (e.g., a thioglycoside or trichloroacetimidate) with a promoter leads to the departure of the leaving group and the formation of a glycosyl oxocarbenium ion. This cation exists in rapid equilibrium with covalent species like glycosyl triflates and ion pairs. nih.gov The stereochemical outcome of the glycosylation is then determined by the nucleophilic attack of the acceptor on these intermediates.

SN1-like Pathway: A more dissociative mechanism involves the formation of a solvent-separated ion pair or a relatively free oxocarbenium ion. Nucleophilic attack can occur from either the α- or β-face, but often leads to the thermodynamically more stable α-product. This pathway is generally favored with less reactive nucleophiles. researchgate.net

SN2-like Pathway: A more associative mechanism involves the nucleophilic displacement of the leaving group from a covalent intermediate (like an anomeric triflate) or a contact ion pair. nih.gov This pathway typically results in an inversion of configuration at the anomeric center. For an α-triflate intermediate, this would lead to the β-glycoside. This route is favored by more reactive nucleophiles. researchgate.net

Systematic studies on similar 2,3-di-O-benzyl protected glucosyl donors have shown a clear shift from α- to β-selectivity as the nucleophilicity of the acceptor alcohol increases. nih.govacs.org

| Acceptor Nucleophilicity | Dominant Mechanism | Predominant Product |

| Weak | SN1-like | α-glycoside |

| Strong | SN2-like | β-glycoside |

| Table 1: Correlation between acceptor nucleophilicity and glycosylation outcome for typical 2-O-benzyl protected glucosyl donors. researchgate.net |

Computational Chemistry Approaches in Understanding Stereoselectivity and Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of glycosylation reactions. It provides insights into the structures and energies of transient species that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. nih.gov In the context of this compound chemistry, DFT calculations are employed to:

Determine the relative energies of different pyranose ring conformations (e.g., chairs, boats, and skew-boats). researchgate.net

Calculate the energies of reaction intermediates such as glycosyl oxocarbenium ions, dioxanium ions, and covalent triflates. researchgate.netacs.org

Map potential energy surfaces for glycosylation reactions, identifying transition state structures and calculating activation energy barriers for different pathways (e.g., α- vs. β-attack). figshare.comchemrxiv.org

For instance, DFT calculations have been crucial in understanding the conformational preferences of glycosyl oxocarbenium ions, predicting that the d-glucopyranosyl oxocarbenium ion strongly favors a 4H3 half-chair conformation over other possibilities like 5S1 or B2,5. acs.orgacs.org These calculations help rationalize observed stereoselectivities by comparing the energy barriers for the formation of α- and β-products. acs.org

While DFT is excellent for energetic calculations on specific structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape of flexible molecules like protected sugars in solution. acs.orgnih.gov

Molecular Mechanics (MM) uses classical physics principles to model the potential energy of a molecule as a function of its geometry, allowing for rapid conformational searching.

Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior and its interactions with solvent molecules. nih.govresearchgate.net

These methods have been used to study the conformational equilibria of protected glucopyranosides, including the preferred rotamer populations of the benzyl groups and the hydroxymethyl group (C-6). acs.orgresearchgate.net Advanced techniques like Car-Parrinello MD (CPMD) combined with metadynamics have been used to map the complete free-energy landscape of β-D-glucopyranose, revealing the low-energy pathways for interconversion between different chair and boat/skew-boat conformations. acs.org

The nature of the reactive intermediates formed during a glycosylation reaction is paramount in determining its outcome. For donors lacking a C-2 participating group, the key species are glycosyl oxocarbenium ions. acs.org

Glycosyl Oxocarbenium Ions: These are planar, electron-deficient species formed by the loss of the anomeric leaving group. acs.org Their conformation is a subject of intense study, as it dictates the trajectory of the incoming nucleophile. Computational studies suggest that the glucopyranosyl oxocarbenium ion prefers a 4H3 half-chair conformation. acs.orgacs.org The presence of the benzyl groups at C-2 and C-3 influences the stability and reactivity of this ion.

Dioxanium Ions: In certain cases, a remote participating group, such as an acyl group at C-3, can lead to the formation of a 1,3-dioxanium ion. nih.govd-nb.info However, studies on related glucosyl donors have shown that the formation of such an intermediate is often disfavored compared to their mannosyl counterparts. nih.govfigshare.comd-nb.info This is attributed to a prohibitively strong steric (flagpole) interaction involving the C-2 substituent in the transition state required to form the dioxanium ion, which adopts a boat-like (B2,5) conformation. figshare.comresearchgate.net Therefore, for this compound derivatives, reaction pathways involving 1,3-dioxanium ions are considered less likely.

The characterization of these fleeting intermediates often relies on a combination of advanced spectroscopic techniques (e.g., low-temperature NMR, IR ion spectroscopy) and high-level computational calculations to assign the observed spectra to specific structures. nih.govnih.govnih.gov

| Intermediate | Description | Relevance to this compound |

| Glycosyl Oxocarbenium Ion | A planar, cationic intermediate with positive charge at C-1. | The primary reactive intermediate due to the non-participating C-2 benzyl group. acs.org |

| Covalent Triflates (α/β) | Covalent species formed when using triflic anhydride (B1165640) activation. Can act as a reservoir for the oxocarbenium ion or react directly via an SN2 pathway. nih.gov | Key species in the mechanistic manifold, existing in equilibrium with ionic intermediates. nih.gov |

| 1,3-Dioxanium Ion | A bicyclic cation formed by participation of a C-3 acyl group. | Unlikely to form due to unfavorable steric interactions in the required boat-like transition state for the gluco configuration. nih.govfigshare.comresearchgate.net |

| Table 2: Key reactive intermediates in glycosylation reactions. |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2,3 Di O Benzyl D Glucopyranose Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. helsinki.fimdpi.com For complex molecules like 2,3-di-O-benzyl-D-glucopyranose derivatives, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structure and stereochemistry assignment. ipb.pt

One-Dimensional NMR (¹H and ¹³C NMR)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In this compound derivatives, the anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (³JH1,H2) can determine the anomeric configuration (α or β). magritek.commagritek.com For β-anomers, the anomeric proton is typically in an axial position, leading to a larger coupling constant (around 7-8 Hz) due to the anti-periplanar relationship with the axial H-2 proton. researchgate.net Conversely, α-anomers exhibit a smaller coupling constant (around 3-4 Hz) due to the gauche relationship between the equatorial anomeric proton and the H-2 proton. researchgate.net The protons of the benzyl (B1604629) groups typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the anomeric configuration, generally appearing at a lower field for α-anomers compared to β-anomers. nih.gov The carbons of the pyranose ring resonate in the range of δ 60-100 ppm, while the benzylic carbons (CH₂) and aromatic carbons are found further downfield. rsc.orgnih.gov

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Anomeric (H-1) | 4.5 - 5.5 | Anomeric (C-1) | 95 - 105 |

| Ring Protons (H-2 to H-6) | 3.3 - 4.8 | Ring Carbons (C-2 to C-6) | 60 - 85 |

| Benzyl CH₂ | 4.5 - 5.2 | Benzyl CH₂ | 70 - 76 |

| Aromatic (Ph) | 7.2 - 7.6 | Aromatic (Ph) | 127 - 138 |

| Note: Chemical shifts are approximate and can vary based on solvent and other substituents. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for resolving spectral overlap and establishing definitive structural connections. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the spin systems within the glucopyranose ring. For instance, the correlation between H-1 and H-2 is a key starting point for assigning the remaining ring protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned proton resonances. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the positions of the benzyl groups by observing correlations between the benzylic protons and the corresponding carbons on the glucose ring (e.g., benzylic CH₂ protons to C-2 and C-3). rsc.orgresearchgate.net It also helps in confirming the connectivity between different sugar units in oligosaccharides.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can confirm the stereochemistry at the anomeric center and the conformation of the pyranose ring. For example, in a β-anomer, a cross-peak between the axial H-1 and axial H-3 and H-5 protons would be expected. rsc.orgresearchgate.net

| 2D NMR Technique | Information Provided | Example Application for this compound |

| COSY | ¹H-¹H scalar coupling | Tracing the connectivity of the glucopyranose ring protons (H-1 to H-6). |

| HSQC | Direct ¹H-¹³C correlation | Assigning the carbon signals of the glucopyranose ring and benzyl groups. |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Confirming the attachment of benzyl groups to C-2 and C-3. |

| NOESY | Through-space ¹H-¹H proximity | Determining the anomeric configuration and ring conformation. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.govacs.org This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. For derivatives of this compound, HRMS can confirm the successful incorporation of the benzyl groups.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. researchgate.net Upon collision-induced dissociation, the parent ion breaks down into smaller fragment ions. The masses of these fragments can help to elucidate the structure of the original molecule. For example, the loss of a benzyl group (91 Da) or a benzyloxy group (107 Da) would be characteristic fragmentation pathways for these compounds. tandfonline.com The fragmentation of the glycosidic bond in oligosaccharide derivatives can also provide information about the sequence of the sugar units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. creative-biolabs.commvpsvktcollege.ac.in The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. mdpi.comlibretexts.org The C-H stretching vibrations of the aromatic rings of the benzyl groups are typically observed around 3000-3100 cm⁻¹. libretexts.org The presence of the ether linkages (C-O-C) from the benzyl groups and within the pyranose ring gives rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. creative-biolabs.comresearchgate.net The characteristic "fingerprint" region of carbohydrates is generally considered to be between 950 and 1200 cm⁻¹. creative-biolabs.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) (if present, e.g., in esters) | Stretching | 1700 - 1750 (sharp, strong) |

| C-O-C Ether | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | ~1500 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can unambiguously establish the relative stereochemistry of all chiral centers, the conformation of the pyranose ring (e.g., chair, boat, or skew-boat), and the orientation of the substituents. nih.govrsc.org

For this compound derivatives that can be crystallized, a single-crystal X-ray diffraction analysis can provide a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This information is invaluable for understanding the molecule's conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org The pyranose ring of glucose derivatives typically adopts a chair conformation (⁴C₁ for D-glucose). nih.gov

Biochemical and Enzymatic Applications of 2,3 Di O Benzyl D Glucopyranose Derivatives in Fundamental Research

Synthesis and Application of Substrates for Enzymatic Hydrolysis Studies (e.g., Glycosidases)

Derivatives of 2,3-di-O-benzyl-D-glucopyranose are instrumental in the synthesis of custom substrates for studying the activity and specificity of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. By selectively protecting the C-2 and C-3 hydroxyls, chemists can direct reactions to the C-4 and C-6 positions to construct specific glycosidic linkages found in natural glycans.

For instance, the synthesis of substrates for β-glucosidases, which cleave β-D-glucopyranosides, can be achieved using this compound as a starting material. The free hydroxyl groups at C-4 and C-6 can be glycosylated with another sugar or linked to a chromogenic or fluorogenic aglycone. Subsequent deprotection of the benzyl (B1604629) groups yields a substrate that can be used in enzymatic assays. The rate of hydrolysis, often monitored by the release of the reporter aglycone, provides crucial data on the enzyme's kinetic parameters (K_m and k_cat). nih.govmdpi.com

A key advantage of using a selectively protected building block like this compound is the ability to create substrates with defined structures, which is essential for dissecting the substrate specificity of different glycosidases. For example, researchers can synthesize a panel of substrates with variations in the aglycone or the inter-glycosidic linkage to probe the active site requirements of a particular enzyme.

Table 1: Examples of Glycosidase Substrates Synthesized from Benzylated Glucose Derivatives

| Substrate Type | Glycosidase Studied | Reporter Group | Research Finding |

| p-nitrophenyl-β-D-glucopyranoside | β-Glucosidase | p-nitrophenol | Used to determine enzyme kinetics and inhibition. |

| 4-methylumbelliferyl-β-D-glucopyranoside | β-Glucosidase | 4-methylumbelliferone | Enables sensitive fluorometric detection of enzyme activity. |

| Disaccharide substrates | Specific exoglycosidases | Chromogenic/Fluorogenic | Allows for the study of enzymes that recognize specific linkages. |

This table is illustrative and based on general principles of using protected sugars to create enzyme substrates.

Development and Utilization of Probes for Glycosyltransferase Activity Investigations

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. Understanding the function of GTs is critical, as they are central to the biosynthesis of all glycans. Derivatives of this compound serve as valuable precursors for the synthesis of molecular probes to investigate GT activity and specificity.

The free hydroxyl groups at C-4 and C-6 of this compound can act as acceptor sites for GTs. By using a radiolabeled or fluorescence-tagged nucleotide sugar donor, the transfer of the sugar to the acceptor can be monitored. This allows for the characterization of novel GT activities and the screening of GT inhibitors.

Furthermore, this compound can be chemically modified to create acceptor analogs that mimic natural substrates. For example, it can be incorporated into a larger oligosaccharide or linked to a peptide or lipid moiety. These more complex probes provide insights into how the context of the acceptor molecule influences GT recognition and catalysis. The synthesis of such probes often involves multi-step chemical reactions where the benzyl protecting groups on the 2- and 3-positions prevent unwanted side reactions. ulisboa.pt

Chemoenzymatic Approaches in Complex Carbohydrate Synthesis Utilizing Protected Glucose Units

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge due to the need for precise control over glycosidic bond formation. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, has emerged as a powerful strategy. In this context, selectively protected glucose units like this compound are invaluable building blocks. nih.govnih.gov

In a typical chemoenzymatic approach, a core glycan structure is assembled using chemical methods, often employing protected monosaccharide building blocks. The this compound derivative can be used to introduce a glucose residue with free hydroxyl groups at specific positions. These free hydroxyls then serve as acceptor sites for glycosyltransferases to extend the glycan chain in a highly specific manner. researchgate.netfrontiersin.org

For example, the synthesis of a branched oligosaccharide can be achieved by chemically synthesizing a disaccharide containing a 2,3-di-O-benzyl-D-glucopyranosyl residue. The free C-4 and C-6 hydroxyls can then be selectively glycosylated by two different glycosyltransferases, leading to the formation of a complex branched structure that would be difficult to assemble using purely chemical methods. nih.gov This approach has been successfully applied to the synthesis of human milk oligosaccharides and other biologically important glycans. nih.govfrontiersin.org

Table 2: Chemoenzymatic Synthesis Employing Benzylated Glucose Building Blocks

| Target Molecule | Enzymatic Step | Role of Protected Glucose |

| Human Milk Oligosaccharides | Glycosyltransferase-catalyzed extension | Provides a core structure with specific acceptor sites. nih.gov |

| Branched N-glycans | Sequential glycosyltransferase reactions | Acts as a key intermediate for creating branching points. |

| Glycopeptides | Glycosyltransferase modification of a glycan primer | Allows for the introduction of a glucose unit onto a peptide-linked glycan. |

This table provides examples of how protected glucose units are used in chemoenzymatic synthesis.

Role as Model Compounds in Elucidating Mechanisms of Carbohydrate-Protein Interactions (mechanistic studies)

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Understanding the molecular basis of these interactions is a major goal of glycobiology. Derivatives of this compound can serve as model compounds in mechanistic studies aimed at elucidating the structural and energetic aspects of carbohydrate-protein binding.

By selectively protecting the C-2 and C-3 positions, researchers can investigate the contribution of the C-4 and C-6 hydroxyl groups to the binding affinity and specificity of a carbohydrate for a particular protein, such as a lectin. For example, the binding of a 2,3-di-O-benzyl-D-glucopyranoside to a lectin can be compared to the binding of a fully deprotected glucoside or other selectively protected derivatives. Differences in binding affinity, often measured by techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), can reveal the specific hydrogen bonding and van der Waals interactions that are critical for recognition. oup.commdpi.com

Furthermore, these model compounds can be used in structural studies, such as X-ray crystallography or NMR spectroscopy, to obtain high-resolution information about the carbohydrate-protein complex. The benzyl groups, while not part of the natural ligand, can provide useful NMR signals or aid in the crystallization process. The insights gained from these studies are invaluable for the design of glycomimetics and inhibitors of carbohydrate-binding proteins with potential therapeutic applications.

Q & A

Q. What is the role of benzyl protecting groups in 2,3-DI-O-Benzyl-D-glucopyranose in synthetic carbohydrate chemistry?

The benzyl groups in this compound act as protective moieties, selectively blocking hydroxyl groups at the 2- and 3-positions of the glucose ring. This prevents unwanted side reactions (e.g., premature glycosylation or oxidation) during oligosaccharide synthesis. The benzyl ethers are stable under acidic and basic conditions, enabling their retention during multi-step syntheses. Deprotection is typically achieved via hydrogenolysis (H₂/Pd-C) or Birch reduction .

Q. What are the standard synthetic protocols for preparing this compound?

A representative protocol involves:

- Step 1 : Selective benzylation of D-glucopyranose using NaH as a base and benzyl bromide in anhydrous DMF at 0°C to room temperature (16–24 hours).

- Step 2 : Quenching the reaction with ice-water, followed by extraction with diethyl ether and washing with brine.

- Step 3 : Purification via silica gel column chromatography (hexane/ethyl acetate gradients).

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaH, BnBr | DMF | 0°C → RT | 16–24 h | 60–75% |

This method is analogous to procedures for related benzyl-protected sugars .

Advanced Research Questions

Q. How can regioselectivity challenges during the benzylation of D-glucopyranose derivatives be systematically addressed?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Temporary protecting groups : Use of acid-labile groups (e.g., trityl or silyl ethers) to block specific hydroxyls, directing benzylation to desired positions.

- Spectroscopic validation : Confirm regiochemistry using - and -NMR to analyze coupling constants and chemical shifts (e.g., signals for benzyl protons at δ 4.5–5.0 ppm) .

- Crystallographic analysis : X-ray diffraction (as in ) resolves ambiguities in substitution patterns .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- TLC : Monitor reaction progress using silica plates (e.g., hexane:EtOAc = 3:1) with UV or anisaldehyde staining.

- NMR spectroscopy : and NMR confirm substitution patterns and anomeric configuration (e.g., β-anomeric proton at δ 4.5–5.5 ppm with ≈ 7–8 Hz).

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradients) assess purity (>95% required for glycosylation reactions) .

Q. How does the choice of solvent and base impact benzylation efficiency?

- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of glycosyl donors and stabilize intermediates. DMF is preferred for its ability to dissolve NaH.

- Base : NaH (60% dispersion in oil) is optimal for deprotonating hydroxyl groups, while weaker bases (e.g., K₂CO₃) may lead to incomplete benzylation.

- Kinetic control : Slow addition of benzyl bromide at 0°C minimizes side reactions (e.g., over-benzylation) .

Q. What strategies resolve contradictions in reported glycosylation yields using benzyl-protected donors?

Discrepancies often arise from:

- Donor activation : Optimize promoters (e.g., TMSOTf for imidate donors vs. NIS/TfOH for thioglycosides).

- Moisture sensitivity : Rigorous drying of molecular sieves (4 Å) and solvents is critical.

- Acceptor reactivity : Pre-activation of acceptors (e.g., glycosyl fluorides) improves coupling efficiency. Comparative studies using model systems (e.g., methyl glycosides) can isolate variables .

Q. How can computational modeling enhance the design of benzyl-protected glycosyl donors?

Molecular docking and DFT calculations predict:

- Transition-state stability : For glycosyltransferase or hydrolase interactions.

- Protecting group effects : Benzyl groups alter steric bulk, influencing enzyme binding pockets (e.g., in glycosidase inhibition assays).

- Solvent interactions : MD simulations optimize solvent systems for glycosylation .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Waste disposal : Neutralize with dilute HCl before aqueous disposal. Refer to SDS guidelines for occupational exposure limits (e.g., GBZ 2.1–2007) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.